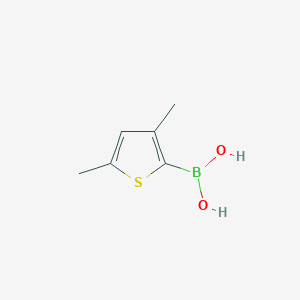

(3,5-Dimethylthiophen-2-yl)boronic acid

Descripción

General Significance of Organoboron Compounds in Chemical Research

Organoboron compounds, chemical compounds containing a carbon-boron bond, have become indispensable tools in modern organic synthesis. wikipedia.org Their significance stems from a combination of favorable properties: they are generally stable in air and water, exhibit low toxicity, and are compatible with a wide array of functional groups. dergipark.org.trresearchgate.net The byproducts of their reactions, such as boric acid, are typically non-toxic. dergipark.org.tr This unique stability and reactivity profile makes them valuable as catalysts, reagents, and synthetic intermediates. wikipedia.org

The versatility of organoboron compounds is rooted in the electron-deficient nature of the boron atom, which has a vacant p-orbital, making it a Lewis acid. vt.edu This electronic property governs their reactivity, allowing them to participate in a diverse range of chemical transformations. numberanalytics.comrsc.org Perhaps the most celebrated application of organoboron compounds is their role in the Suzuki-Miyaura cross-coupling reaction. dergipark.org.trnih.gov This palladium-catalyzed reaction forms a new carbon-carbon (C-C) bond by coupling an organoboron species (like a boronic acid) with an organic halide or triflate. nih.govyoutube.com The development of this reaction was recognized with the 2010 Nobel Prize in Chemistry and is widely used in the pharmaceutical and materials science sectors for the construction of complex molecules. dergipark.org.tr Beyond the Suzuki coupling, organoboron compounds are used in other key transformations, including Chan-Lam amination and hydroboration-oxidation reactions. numberanalytics.comresearchgate.net

Overview of Thiophene (B33073) Derivatives in Functional Material Development

Thiophene is an aromatic heterocyclic compound containing a five-membered ring with four carbon atoms and one sulfur atom. nih.gov Derivatives of thiophene have garnered immense interest in materials science due to their unique electronic and optical properties. researchgate.netresearchgate.net The sulfur atom's lone pair of electrons contributes to the aromatic π-system, which facilitates charge transport. nih.gov This characteristic makes thiophene-based molecules and polymers highly promising for applications in organic electronics. researchgate.net

Functionalized thiophene derivatives are fundamental building blocks for a variety of advanced materials. They are integral components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govresearchgate.net For example, poly(3,4-ethylenedioxythiophene), or PEDOT, is a well-known thiophene-based polymer recognized for its high conductivity and stability. acs.org The ability to modify the thiophene ring with various functional groups allows for the fine-tuning of the material's properties, such as its photoluminescence and electrochemical stability, making these derivatives suitable for applications ranging from biosensors to electrochromic devices. researchgate.netmdpi.com

Contextualizing (3,5-Dimethylthiophen-2-yl)boronic Acid within Heterocyclic Chemistry Research

Within the broad class of organoboron reagents, heterocyclic boronic acids are particularly valuable for introducing heteroaromatic structures into larger molecules. researchgate.net Thienylboronic acids, which feature a boronic acid group attached to a thiophene ring, are key intermediates for synthesizing complex thiophene-containing compounds, including pharmaceuticals, agrochemicals, and conjugated polymers for materials science. researchgate.netrsc.orgfrontierspecialtychemicals.com However, Suzuki-Miyaura couplings involving thienylboronic acids can sometimes be challenging due to issues like competitive deboronation, which is the cleavage of the carbon-boron bond. researchgate.netntnu.no

(3,5-Dimethylthiophen-2-yl)boronic acid is a specific thienylboronic acid that serves as a valuable building block in organic synthesis. The methyl groups at the 3- and 5-positions of the thiophene ring are electron-donating, which can influence the compound's reactivity and stability. vulcanchem.com

Table 1: Key Chemical Identifiers for (3,5-Dimethylthiophen-2-yl)boronic acid Data sourced from Vulcanchem. vulcanchem.com

| Property | Value |

| Molecular Formula | C₆H₉BO₂S |

| Molecular Weight | 156.01 g/mol |

| IUPAC Name | (3,5-dimethylthiophen-2-yl)boronic acid |

| SMILES Notation | B(O)(O)c1sc(C)cc1C |

The synthesis of (3,5-Dimethylthiophen-2-yl)boronic acid is commonly achieved through a Miyaura borylation reaction. vulcanchem.com This process typically involves the palladium-catalyzed coupling of a halogenated thiophene precursor, such as 2-bromo-3,5-dimethylthiophene, with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). vulcanchem.com The efficiency of this synthesis can be optimized by carefully selecting the catalyst, base, and solvent system. vulcanchem.com

Table 2: Comparative Yields for the Synthesis of (3,5-Dimethylthiophen-2-yl)boronic acid Under Varying Conditions Data sourced from Vulcanchem. vulcanchem.com

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(dppf)Cl₂ | KOAc | THF | 80 | 72 |

| Pd(OAc)₂/JohnPhos | Cs₂CO₃ | DMF | 100 | 68 |

| PdCl₂(PPh₃)₂ | K₃PO₄ | Dioxane | 90 | 65 |

The primary application of (3,5-Dimethylthiophen-2-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions to construct C-C bonds, forming biaryl and heterobiaryl structures. vulcanchem.com These structures are often core components of pharmaceuticals and functional materials like liquid crystals and conjugated polymers. vulcanchem.comnih.gov

Table 3: Representative Suzuki-Miyaura Couplings Using (3,5-Dimethylthiophen-2-yl)boronic acid Data sourced from Vulcanchem. vulcanchem.com

| Coupling Partner (Halide) | Product | Yield (%) | Application |

| 4-Bromobenzonitrile (B114466) | 2-(3,5-Dimethylthiophen-2-yl)benzonitrile | 78 | Pharmaceutical intermediate |

| 3-Bromothiophene | 2,2'-Bithiophene derivative | 85 | Conjugated polymer precursor |

By providing a reliable method for incorporating the 3,5-dimethylthiophen-2-yl moiety, this boronic acid enables chemists to systematically build and explore new molecular architectures for a wide range of scientific applications.

Propiedades

Fórmula molecular |

C6H9BO2S |

|---|---|

Peso molecular |

156.02 g/mol |

Nombre IUPAC |

(3,5-dimethylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C6H9BO2S/c1-4-3-5(2)10-6(4)7(8)9/h3,8-9H,1-2H3 |

Clave InChI |

AAHHTWIJHKQRNZ-UHFFFAOYSA-N |

SMILES canónico |

B(C1=C(C=C(S1)C)C)(O)O |

Origen del producto |

United States |

Reactivity Profiles and Cross Coupling Applications of 3,5 Dimethylthiophen 2 Yl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of (3,5-Dimethylthiophen-2-yl)boronic acid. This palladium-catalyzed process is a robust and versatile method for forging carbon-carbon bonds between the thiophene (B33073) ring and various aryl or heteroaryl partners.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The cycle begins with a palladium(0) catalyst, typically stabilized by phosphine (B1218219) ligands, which undergoes oxidative addition with an aryl or heteroaryl halide (Ar-X). This step, often the rate-determining one, forms a palladium(II) intermediate.

Transmetalation : Before transmetalation, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base converts the boronic acid into a more nucleophilic boronate species [-B(OR)₃]⁻. This boronate then transfers its organic group (the 3,5-dimethylthiophen-2-yl moiety) to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. For thiophene boronic acids, maintaining a high reaction rate is crucial to minimize side reactions like protodeboronation, where the carbon-boron bond is cleaved by a proton source.

Reductive Elimination : The final step is reductive elimination from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The configuration of the organic partners is retained during this step.

(3,5-Dimethylthiophen-2-yl)boronic acid is widely used to create biaryl and heterobiaryl structures by coupling with a variety of organic halides. This reaction demonstrates broad functional group tolerance and is effective for constructing molecular frameworks for materials science and medicinal chemistry. For instance, its coupling with 4-bromoanisole (B123540) produces a precursor for liquid crystals, while its reaction with 4-bromobenzonitrile (B114466) yields a pharmaceutical intermediate. nih.gov

Below are representative examples of Suzuki-Miyaura couplings involving (3,5-Dimethylthiophen-2-yl)boronic acid.

| Coupling Partner (Halide) | Product | Yield (%) | Application |

|---|---|---|---|

| 4-Bromobenzonitrile | 2-(3,5-Dimethylthiophen-2-yl)benzonitrile | 78 | Pharmaceutical intermediate nih.gov |

| 3-Bromothiophene | 3,5-Dimethyl-2-(thiophen-3-yl)thiophene | 85 | Conjugated polymer precursor nih.gov |

| 4-Bromoanisole | 2-(4-Methoxyphenyl)-3,5-dimethylthiophene | N/A | Liquid crystal precursor nih.gov |

The efficiency and success of the Suzuki-Miyaura coupling depend heavily on the choice of catalyst, ligand, base, and solvent. For sterically hindered or electronically challenging substrates like substituted thiophenes, optimization is key. Bulky and electron-rich phosphine ligands are often employed to enhance the activity and stability of the palladium catalyst, facilitating both the oxidative addition and reductive elimination steps. nih.gov

Key parameters for optimizing the coupling of (3,5-Dimethylthiophen-2-yl)boronic acid include the selection of palladium complexes like Pd(dppf)Cl₂ or palladium acetate (B1210297) (Pd(OAc)₂) paired with specialized ligands such as JohnPhos. vulcanchem.com The solvent and base system must also be carefully chosen to ensure optimal solubility and reactivity.

The following table compares yields for the coupling of (3,5-Dimethylthiophen-2-yl)boronic acid under various optimized conditions.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | THF | 80 | 72 vulcanchem.com |

| Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | DMF | 100 | 68 vulcanchem.com |

| PdCl₂(PPh₃)₂ | K₃PO₄ | Dioxane | 90 | 65 vulcanchem.com |

Other Transition Metal-Mediated Coupling Processes

While palladium catalysis dominates its application, (3,5-Dimethylthiophen-2-yl)boronic acid, as a versatile organoboron reagent, is a suitable substrate for other important transition metal-mediated reactions. These alternative methods expand its synthetic utility beyond C-C bond formation.

Liebeskind-Srogl Coupling : This reaction enables the formation of carbon-carbon bonds by coupling organoboron reagents with thioesters. wikipedia.org It is typically mediated by a palladium catalyst with a stoichiometric amount of a copper(I) carboxylate co-catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgorganic-chemistry.org The reaction proceeds under neutral, base-free conditions, making it highly valuable for synthesizing complex ketones with base-sensitive functional groups. organic-chemistry.org The versatility of this reaction has been demonstrated with a wide range of thioester and boronic acid partners. nih.govresearchgate.net

Chan-Lam Coupling : This copper-catalyzed reaction forms carbon-heteroatom bonds, most commonly C-N (amination) and C-O (etherification) bonds. researchgate.netnih.gov Unlike the Suzuki reaction, the Chan-Lam coupling is an oxidative process, often using oxygen from the air as the terminal oxidant. st-andrews.ac.uk It provides a powerful method for arylating amines, alcohols, and phenols under relatively mild conditions and serves as a complementary approach to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.govchemrxiv.org

Cobalt and Nickel-Catalyzed Couplings : In an effort to replace expensive and rare precious metals, research has focused on developing coupling reactions using more abundant first-row transition metals like cobalt and nickel. nih.gov These metals can catalyze Suzuki-Miyaura-type reactions and other cross-couplings, offering more sustainable and economical alternatives to palladium. nih.gov

Derivatization Strategies via Boronic Acid Functional Group Transformations

The boronic acid functional group itself can be readily transformed into other boron-containing moieties. These derivatizations are often performed to enhance stability, modify reactivity, or facilitate purification.

Boronate Esters : Boronic acids exist in equilibrium with their cyclic anhydride (B1165640) trimers (boroxines) and are susceptible to degradation. Conversion to boronate esters, most commonly pinacol (B44631) esters, provides a stable, crystalline, and easily handled alternative. nih.govresearchgate.net These esters are readily prepared by reacting the boronic acid with an appropriate diol, such as pinacol, and can be used directly in many cross-coupling reactions. researchgate.net

Potassium Trifluoroborates : Reacting a boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) yields the corresponding potassium organotrifluoroborate salt (R-BF₃K). unimelb.edu.au These salts are typically highly stable, crystalline solids that are monomeric and resistant to protodeboronation. unimelb.edu.au They are excellent coupling partners in Suzuki-Miyaura reactions, often requiring activation under the reaction conditions to release the reactive organoboron species. berkeley.edu

Diethanolamine (B148213) (DABO) Complexes : Heteroaryl boronic acids, particularly those containing furan (B31954) and thiophene rings, can be unstable and difficult to store. thieme-connect.com Complexation with diethanolamine forms stable, air- and moisture-tolerant bicyclic adducts known as DABO boronates. thieme-connect.comnih.gov These complexes can be stored for extended periods at room temperature without degradation and can be used directly in Suzuki-Miyaura reactions, where they hydrolyze in situ to release the active boronic acid. nih.govresearchgate.net This strategy improves the shelf-life and handling of reactive boronic acids without sacrificing their coupling efficiency. vulcanchem.comnih.gov

Applications in the Synthesis of Functional Materials and Advanced Molecular Systems

Applications in the Synthesis of Photochromic Systems and Photoresponsive Materials

The integration of (3,5-Dimethylthiophen-2-yl)boronic acid into photochromic systems is pivotal for the development of materials that can reversibly change their properties upon exposure to light. These materials are at the forefront of innovations in optical data storage, smart windows, and molecular switches.

Synthesis of Diarylethene Derivatives and Related Photochromes

(3,5-Dimethylthiophen-2-yl)boronic acid is an essential building block in the synthesis of diarylethene-based photochromes. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a primary method for this purpose, allowing for the precise formation of carbon-carbon bonds between the thiophene (B33073) unit and a central ethene core. rsc.org

A general synthetic strategy involves the coupling of a boronic acid or its corresponding ester with a halogenated, typically chlorinated or brominated, ethene bridge, such as 1,2-dichlorohexafluorocyclopentene. rsc.org The presence of the boronic acid group on the thiophene ring facilitates this efficient coupling, enabling the construction of the characteristic diarylethene backbone. The methyl groups at the 3 and 5 positions of the thiophene ring are crucial; they prevent unwanted oxidative coupling reactions and lock the thiophene ring into a photoactive conformation, which is essential for the reversible ring-opening and ring-closing reactions that define photochromism.

Design Principles for Reversible Optical Switching Materials

The design of effective reversible optical switching materials hinges on the precise control of molecular structure to dictate photochromic performance, including quantum yield, fatigue resistance, and thermal stability. acs.org The electronic nature of the substituents on the aryl (thiophene) rings plays a paramount role in modulating these properties.

The two methyl groups in (3,5-Dimethylthiophen-2-yl)boronic acid act as electron-donating groups. This electronic contribution influences the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the final diarylethene molecule. This, in turn, affects the wavelengths of light required to induce the photochromic transition (color change) and the stability of the two isomeric states (open and closed forms). By strategically incorporating this building block, chemists can fine-tune the absorption spectra and switching kinetics of the material to suit specific applications. For instance, enhancing the electron-donating character can shift absorption to longer wavelengths, a desirable trait for various optical devices.

Integration into Polymeric Matrices for Performance Stability

For practical applications, organic photochromic molecules must be incorporated into a durable solid-state medium, such as a polymer matrix. sjp.ac.lk This integration enhances the material's mechanical robustness, processability, and, most importantly, the long-term stability of its photo-switching capabilities. sjp.ac.lkcapes.gov.br

Diarylethene derivatives synthesized from (3,5-Dimethylthiophen-2-yl)boronic acid can be blended with or chemically bonded to various polymers, such as poly(methyl methacrylate) (PMMA). The polymer matrix provides a stable environment that can prevent degradation from atmospheric agents and minimize side reactions that lead to photochemical fatigue (loss of photochromic activity over repeated cycles). researchgate.net The compatibility between the diarylethene derivative and the polymer host is crucial for creating a high-performance material with excellent optical clarity and reliable switching behavior over thousands of cycles. acs.org Research has shown that the properties of the polymer, such as the size of its internal free spaces, can strongly influence the efficiency of the photochromic reactions within the matrix. capes.gov.br

Organic Electronic and Optoelectronic Materials

The unique electronic properties of the thiophene ring make (3,5-Dimethylthiophen-2-yl)boronic acid a valuable precursor for materials used in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and non-linear optical (NLO) devices.

Precursors for Conjugated Oligomers and Polymers

(3,5-Dimethylthiophen-2-yl)boronic acid serves as a key monomer in the synthesis of thiophene-containing conjugated polymers through Suzuki-Miyaura polycondensation. rsc.orgresearchgate.net This polymerization technique allows for the reaction of a diboronic acid or ester monomer with a dihaloaromatic comonomer to build long, well-defined polymer chains.

The synthesis of high-molecular-weight polymers is crucial for achieving good electronic properties, such as high charge carrier mobility. However, Suzuki polycondensation with thiophene boronic acids can be challenging due to issues like deboronation at elevated temperatures. researchgate.net To overcome this, highly active catalyst systems, often employing palladium with bulky phosphine (B1218219) ligands, have been developed to facilitate efficient polymerization under milder conditions. researchgate.netnih.gov The resulting poly(3,5-dimethylthiophene) derivatives exhibit enhanced solubility in organic solvents due to the methyl groups, which aids in their processing for device fabrication.

Table 1: Conditions for Suzuki Polycondensation using Thiophene-bis(boronic acid) Derivatives

| Catalyst System | Base | Solvent | Reaction Time | Resulting Polymer Properties | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / L1 (bulky phosphine ligand) | K₂CO₃ | THF / H₂O | 5-15 min | High molecular weight, rapid polymerization | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | THF / H₂O | Longer reaction times | Often lower molecular weight compared to advanced catalysts | researchgate.netnih.gov |

| XPhos Precatalysts | Various (e.g., K₃PO₄) | Toluene, Dioxane | Variable | High efficiency for difficult couplings | ntnu.no |

Development of Non-Linear Optical (NLO) Active Chromophores

Non-linear optical (NLO) materials, which can alter the properties of light, are essential for technologies like optical computing and telecommunications. The design of molecular NLO chromophores often follows a Donor-π-Acceptor (D-π-A) architecture. In this framework, an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge.

The (3,5-Dimethylthiophen-2-yl) unit is an excellent component for the π-bridge in these systems. Thiophene's lower aromatic stabilization energy compared to benzene (B151609) allows for more efficient electronic delocalization, which is a key factor for achieving a high NLO response. (3,5-Dimethylthiophen-2-yl)boronic acid can be used to synthesize molecules where the boron moiety is either part of the acceptor group itself or is a reactive handle to install a potent acceptor. rsc.org The combination of a thiophene-containing bridge with a boron-based acceptor has been shown to produce molecules with significant quadratic hyperpolarizability (β), a measure of NLO activity.

Table 2: NLO Properties of Bithiophene-Boron Derivatives

Theoretical and experimental first hyperpolarizability (β) values for donor-bithiophene-acceptor systems.

| Donor Group | Acceptor Group | β (calc) (10⁻³⁰ esu) | β (exp) (10⁻³⁰ esu) | Reference |

|---|---|---|---|---|

| Pyrrolidin-1-yl | Dimesitylboryl | 51 | 45 | |

| Dithianylidene | Dimesitylboryl | 58 | 43 | |

| 3-Thienyl | Dimesitylboryl | 25 | 15 |

Materials for Absorbing and Emitting Light in Specific Wavelength Ranges

There is currently no specific information available in the scientific literature detailing the use of (3,5-Dimethylthiophen-2-yl)boronic acid in the synthesis of materials designed for absorbing and emitting light in specific wavelength ranges.

Materials for Nanoscale Imaging and Sensing

Currently, there is no specific research detailing the application of (3,5-Dimethylthiophen-2-yl)boronic acid in the creation of materials for nanoscale imaging and sensing. While boronic acids, in general, are investigated for sensing applications, specific data for this compound is not available.

Advanced Structural Elucidation and Conformational Analysis of Derived Systems

X-ray Crystallography of Coupled Products and Derivatives

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the solid-state structure of crystalline derivatives. It provides precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

X-ray crystallography allows for the precise mapping of atomic positions in a crystal lattice, revealing the exact conformation of the molecule. For instance, in coupled products involving (3,5-Dimethylthiophen-2-yl)boronic acid, this technique can elucidate the dihedral angle between the thiophene (B33073) ring and any coupled aromatic or heterocyclic systems. Studies on related complex thiophene derivatives have shown that significant twisting between ring systems is common, with observed dihedral angles reaching up to 78.5°. researchgate.net In derivatives where new stereocenters are formed, X-ray analysis provides absolute confirmation of the stereochemistry. The conformation of flexible ring systems, such as a cyclohexene (B86901) ring attached to a thiophene moiety, can also be determined; such rings have been observed to adopt conformations like the envelope form. nih.gov

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions are critical as they influence the material's bulk properties, such as solubility and thermal stability. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. nih.govmdpi.comnih.gov

In crystals of thiophene derivatives, a variety of interactions are typically observed:

Hydrogen Bonds: Strong interactions like N-H···O and C-H···O are often primary drivers of the supramolecular architecture, forming extensive networks that stabilize the crystal lattice. researchgate.netmdpi.comnih.gov

C-H···π Interactions: These interactions, where a C-H bond points towards the electron cloud of an aromatic ring (like the thiophene ring), are crucial for connecting molecules into layers or more complex three-dimensional structures. nih.govmdpi.com

S···H and S···S Interactions: The sulfur atom of the thiophene ring frequently participates in weak hydrogen bonds (C-H···S) and direct sulfur-sulfur interactions, which play a significant role in directing the molecular assembly. nih.govmdpi.comrsc.org

The relative contributions of these different interactions determine the final crystal structure.

| Interaction Type | Typical Contribution to Crystal Packing | Description |

|---|---|---|

| H···H | 35-41% | Represents the most significant van der Waals forces contributing to crystal stability. nih.govnih.gov |

| O···H/H···O | 27-31% | Indicative of C-H···O or O-H···O hydrogen bonds, which are key directional forces in packing. nih.govnih.gov |

| C···H/H···C | 14-19% | Relates to C-H···π interactions and other general van der Waals contacts. nih.govnih.gov |

| S···H/H···S | ~8% | Highlights the involvement of the thiophene sulfur atom in weak hydrogen bonding. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of individual atoms, allowing for the confirmation of the molecular skeleton and connectivity.

¹H and ¹³C NMR are used to verify the successful synthesis of derivatives of (3,5-Dimethylthiophen-2-yl)boronic acid.

¹H NMR: The proton spectrum provides information on the number of different types of protons and their neighboring environments. For a typical derivative, one would expect to see characteristic signals for the two methyl groups on the thiophene ring (typically in the δ 2.0-2.5 ppm range) and a singlet for the remaining thiophene proton. Signals for protons on any coupled aromatic rings would appear in the aromatic region (δ 7.0-8.5 ppm).

¹³C NMR: The carbon spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the two methyl carbons, the four carbons of the dimethylthiophene ring, and the carbons of any coupled groups. The chemical shifts provide insight into the electronic environment of each carbon atom. researchgate.net

¹¹B NMR: For boronic acid derivatives, ¹¹B NMR is also highly informative. The chemical shift of the boron atom can confirm the state of the boronic acid group (e.g., free acid vs. boronate ester), with signals typically appearing in distinct regions of the spectrum. rsc.orgnih.gov

| Nucleus | Anticipated Chemical Shift (δ, ppm) | Assignment in a Hypothetical Derivative |

|---|---|---|

| ¹H | ~2.3-2.6 | Protons of the two -CH₃ groups on the thiophene ring. |

| ¹H | ~6.8-7.2 | Singleton proton on the C4 position of the thiophene ring. |

| ¹³C | ~14-18 | Carbons of the two -CH₃ groups. |

| ¹³C | ~125-145 | Quaternary and protonated carbons of the thiophene ring. |

| ¹¹B | ~12-33 | Boron atom in a boronic acid or boronate ester form. rsc.org |

Infrared (IR) and Mass Spectrometric Characterization

IR spectroscopy and mass spectrometry are complementary techniques used for the functional group analysis and molecular weight confirmation of newly synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For derivatives of (3,5-Dimethylthiophen-2-yl)boronic acid, the IR spectrum would be expected to show characteristic absorptions for C-H bonds (both aromatic and aliphatic), C=C bonds within the thiophene ring, and C-S stretching vibrations. If the boronic acid is converted to an ester or involved in further reactions, new characteristic peaks, such as strong C=O stretching bands (around 1700-1770 cm⁻¹) or B-O stretching bands, would appear. researchgate.netrsc.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a synthesized compound, which allows for the confirmation of its elemental formula. The technique provides a measured mass-to-charge (m/z) ratio that can be compared to the calculated exact mass for the proposed structure, typically with an accuracy of less than 5 ppm. This analysis provides definitive evidence for the identity of the target molecule. rsc.org

Computational Chemistry and Theoretical Studies on 3,5 Dimethylthiophen 2 Yl Boronic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of (3,5-Dimethylthiophen-2-yl)boronic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) is a robust computational method widely employed to investigate the structural and electronic properties of organic compounds, including thiophene-based boronic acids. nih.govmdpi.com The B3LYP functional, combined with a basis set such as 6-311G(d,p), is commonly used to perform geometry optimization, which finds the lowest energy conformation of the molecule. nih.govrroij.com This process is crucial as the molecular geometry dictates its electronic properties.

Once the structure is optimized, DFT is used to calculate the molecular orbitals (MOs), which describe the regions in space where electrons are likely to be found. This analysis is key to understanding the molecule's bonding characteristics and its reactivity. For thiophene (B33073) derivatives, these calculations can reveal how the sulfur heteroatom and the boronic acid group influence the electron density distribution across the aromatic ring. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key descriptors of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a large gap indicates high kinetic stability. mdpi.com For related thiophene sulfonamide derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.44–4.65 eV, reflecting stable molecular structures. mdpi.com

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivative A | -6.8 | -2.2 | 4.6 |

| Thiophene Sulfonamide Derivative B | -6.5 | -3.0 | 3.5 |

| Generic Thiophene-Pyrazine Acene | -7.4 | -2.1 | 5.3 |

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules. Theoretical calculations of vibrational frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to functional groups. rroij.com For instance, calculations can predict the characteristic stretching and bending frequencies for the C-H bonds of the methyl and thiophene groups, the B-O and O-H bonds of the boronic acid moiety, and the C-S bond within the thiophene ring. mdpi.com This aids in the detailed interpretation of experimental spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹B) can be calculated and compared with experimental results to provide a comprehensive structural characterization of the molecule in solution.

Energy Band Gap Calculations for Conjugated Systems

The HOMO-LUMO energy gap in a single molecule is analogous to the energy band gap in a bulk material composed of conjugated systems. researchgate.net For materials science applications, where molecules like (3,5-Dimethylthiophen-2-yl)boronic acid might be used as building blocks for organic electronics, this energy gap is a critical parameter. It determines the material's electronic and optical properties, such as its color and conductivity.

Theoretical calculations allow for the systematic study of how chemical modifications—such as changing substituents on the thiophene ring—can tune the HOMO-LUMO gap. nih.gov Lowering the energy gap is often a key goal in the design of organic semiconductors and dyes for solar cells. researchgate.netresearchgate.net Computational screening can efficiently identify promising candidates with desired electronic properties before undertaking complex synthesis.

| Parameter | Definition | Significance in Conjugated Systems |

|---|---|---|

| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | Relates to the ability to donate holes (p-type character) |

| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | Relates to the ability to accept electrons (n-type character) |

| Energy Gap (Eg) | ELUMO - EHOMO | Determines the energy of light absorbed/emitted and electrical conductivity |

Modeling of Intramolecular and Intermolecular Interactions

The boronic acid functional group, -B(OH)₂, is a versatile hydrogen bond donor. acs.org Modeling the intramolecular and intermolecular interactions, particularly hydrogen bonding, is crucial for understanding the behavior of (3,5-Dimethylthiophen-2-yl)boronic acid in the solid state and in solution. cofc.edu The hydroxyl groups can act as donors, while the oxygen atoms can act as acceptors.

Computational models can predict the preferred conformations and aggregation states of the molecule. For example, arylboronic acids are known to form dimeric structures or polymeric ribbons through hydrogen bonds in the solid state. acs.org These interactions are critical in crystal engineering, where the goal is to design materials with specific structures and properties. Modeling helps to understand the strength and geometry of these hydrogen bonds, which dictate the resulting supramolecular architecture. researchgate.netresearcher.life Furthermore, these studies can elucidate potential intramolecular hydrogen bonds between the boronic acid group and the sulfur atom of the thiophene ring, which could influence the compound's conformation and reactivity.

Future Research Directions and Innovative Methodologies

Development of Chemo- and Regioselective Synthetic Pathways

The precise control of chemical reactions to yield specific isomers is a cornerstone of modern organic synthesis. For substituted thiophenes like (3,5-Dimethylthiophen-2-yl)boronic acid, achieving high chemo- and regioselectivity is crucial for its application in materials science and medicinal chemistry. Future research will likely focus on developing synthetic routes that offer unparalleled control over the substitution pattern on the thiophene (B33073) ring.

One promising avenue is the continued investigation of directed metalation strategies. By employing directing groups, chemists can selectively activate specific C-H bonds on the thiophene ring for borylation. Fine-tuning the directing group, the organometallic reagent, and the reaction conditions will be key to enhancing the regioselectivity of this process. For instance, the strategic placement of a removable directing group could guide the borylation to a specific position, after which the group can be cleaved to afford the desired product.

Furthermore, the regioselective synthesis of thiophene derivatives through palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, has shown promise. nih.gov Future work could explore the direct C-H borylation of 3,5-dimethylthiophene using iridium or rhodium catalysts, which have demonstrated remarkable regioselectivity in other heterocyclic systems. The development of ligands that can effectively discriminate between the different C-H bonds of the thiophene ring will be a critical aspect of this research.

A key challenge in the synthesis of polysubstituted thiophenes is the control of regiochemistry. The development of synthetic methodologies that allow for the selective functionalization of each position of the thiophene ring is highly desirable. This could involve multi-step synthetic sequences where each step proceeds with high regioselectivity, ultimately leading to complex and well-defined thiophene-based molecules.

Exploration of Novel Catalytic Systems for Coupling Reactions

(3,5-Dimethylthiophen-2-yl)boronic acid is a valuable building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The efficiency and scope of these reactions are heavily dependent on the catalytic system employed. Future research will undoubtedly focus on the design and application of novel catalysts that offer improved activity, stability, and selectivity.

Recent advancements have highlighted the effectiveness of catalyst systems based on Palladium(0) with bulky phosphine-based ligands for the Suzuki-Miyaura cross-coupling reactions of thiophene-2-boronic esters. nih.gov These systems have demonstrated high performance in terms of yield and turnover frequency (TOF), even with low catalyst loadings and short reaction times. nih.gov Future explorations could involve the development of even more active and robust palladium catalysts, perhaps by employing N-heterocyclic carbene (NHC) ligands, which are known to form highly stable and active palladium complexes.

Beyond palladium, there is a growing interest in exploring catalysts based on more abundant and less expensive metals such as nickel, copper, and iron. While these metals have shown promise in cross-coupling reactions, their application with thiophene-based boronic acids is less developed. Research in this area could lead to more cost-effective and sustainable synthetic methods. For instance, nickel-catalyzed cross-coupling reactions have been shown to be effective for certain substrates. amanote.com

| Catalyst System | Metal | Ligand Type | Key Advantages |

| Pd(0)/Phosphine (B1218219) | Palladium | Bulky Phosphine | High yield and TOF, low catalyst loading nih.gov |

| Pd-NHC | Palladium | N-Heterocyclic Carbene | Potential for high stability and activity |

| Nickel-based | Nickel | Various | Cost-effective alternative to palladium |

| Copper-mediated | Copper | Various | Potential for unique reactivity |

Integration into Advanced Supramolecular Architectures

The unique electronic and structural properties of the 3,5-dimethylthiophene moiety make (3,5-Dimethylthiophen-2-yl)boronic acid an attractive component for the construction of advanced supramolecular architectures. The boronic acid functional group provides a versatile handle for forming dynamic covalent bonds, particularly with diols, which can be exploited to build complex and functional assemblies.

Future research in this area will likely focus on the design and synthesis of molecules where the (3,5-Dimethylthiophen-2-yl)boronic acid unit is incorporated into larger, more complex structures. These structures could then self-assemble into well-defined supramolecular polymers, cages, or networks through boronate ester formation. researchgate.net The dimethyl substitution on the thiophene ring can influence the steric and electronic properties of the resulting assemblies, providing a means to tune their structure and function.

The integration of this thiophene derivative into photo- and electro-active supramolecular systems is a particularly exciting prospect. The electron-rich nature of the thiophene ring can be harnessed to create materials with interesting optical and electronic properties. For example, supramolecular polymers containing the 3,5-dimethylthiophene unit could exhibit fluorescence or be used as components in organic electronic devices.

Furthermore, the reversible nature of the boronate ester bond could be exploited to create "smart" materials that respond to external stimuli such as pH, temperature, or the presence of specific analytes. researchgate.net This could lead to the development of novel sensors, drug delivery systems, or self-healing materials. The ability of boronic acids to interact with carbohydrates also opens up possibilities for creating supramolecular systems that can recognize and bind to biological molecules. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on (3,5-Dimethylthiophen-2-yl)boronic acid will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic routes. rasayanjournal.co.inresearchgate.net

A key focus will be on minimizing waste and improving atom economy. This can be achieved through the development of catalytic direct C-H arylation methods, which avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps. unito.it The use of water as a reaction solvent, as has been demonstrated for some Pd-catalyzed reactions, is a significant step towards greener synthesis. unito.it

The exploration of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to more sustainable synthetic processes. chemijournal.com These techniques can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net

Solvent selection is another critical aspect of green chemistry. The development of synthetic procedures that utilize benign solvents, or are even solvent-free, will be a major goal. chemijournal.com Grinding techniques, for example, have been shown to be effective for some solid-state reactions, completely eliminating the need for a solvent. chemijournal.com

Q & A

Q. What are the standard synthetic routes for preparing (3,5-Dimethylthiophen-2-yl)boronic acid?

- Methodological Answer : The synthesis typically involves lithiation or Grignard reactions followed by boronation. For example:

- Step 1 : React 3,5-dimethylthiophene with a strong base (e.g., LDA) to generate a lithiated intermediate.

- Step 2 : Treat the intermediate with triisopropyl borate to form the boronic acid after hydrolysis .

- Alternative : Suzuki-Miyaura cross-coupling precursors can be synthesized via Pd-catalyzed reactions, leveraging boronic esters as intermediates .

Q. How is the purity and structural integrity of (3,5-Dimethylthiophen-2-yl)boronic acid validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regioselectivity and boron incorporation.

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS detects molecular ions, though boronic acids may require derivatization (e.g., cyclization with diols) to prevent dehydration artifacts .

- Elemental Analysis : Ensures stoichiometric ratios of boron, carbon, and sulfur.

Q. What are the primary applications of this compound in chemosensor design?

- Methodological Answer : Boronic acids reversibly bind diols, enabling glucose or carbohydrate detection. Key steps include:

- Fluorescence Quenching/Enhancement : Attach fluorophores to the thiophene backbone; binding alters electron transfer kinetics .

- Kinetic Optimization : Stopped-flow methods measure binding rates (e.g., values for D-fructose > D-glucose), ensuring real-time sensor responsiveness .

Advanced Research Questions

Q. How does (3,5-Dimethylthiophen-2-yl)boronic acid enhance regioselectivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Coordination with Pd : The boronic acid’s electron-rich thiophene ring stabilizes Pd intermediates, favoring ortho-substitution in aryl halides (e.g., nitrile cross-coupling) .

- Mechanistic Insight : Experimental studies show that external boronic acids do not induce decarbonylation alone; instead, concerted coupling-decarbonylation occurs during cross-coupling .

Q. What challenges arise in analyzing boronic acid-containing peptides via MALDI-MS, and how are they mitigated?

- Methodological Answer :

- Dehydration/Trimerization : Free boronic acids form boroxines, complicating spectra.

- Derivatization : Pre-treat with diols (e.g., 1,2-ethanediol) to form cyclic esters, stabilizing the analyte .

- Matrix Selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) to suppress fragmentation.

Q. How does the compound’s structure influence its anticancer activity in glioblastoma models?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The thiophene ring enhances lipophilicity, improving blood-brain barrier penetration. Methyl groups reduce metabolic degradation.

- In Vitro Testing : Dose-dependent cytotoxicity assays (e.g., IC values) on U87MG cells; compare with boronic acid derivatives lacking thiophene moieties .

Q. What strategies optimize boronic acid integration into glucose-responsive hydrogels for drug delivery?

- Methodological Answer :

- Copolymer Design : Incorporate phenylboronic acid (PBA) moieties into poly(ethylene glycol) hydrogels.

- Binding Dynamics : Adjust pKa via substituents (e.g., electron-withdrawing groups) to enhance glucose affinity at physiological pH .

- In Vivo Testing : Monitor insulin release kinetics in diabetic murine models under hyperglycemic conditions.

Contradictions and Mechanistic Insights

Q. Why does adding (3,5-Dimethylthiophen-2-yl)boronic acid externally fail to induce aldehyde decarbonylation in Pd-catalyzed reactions?

- Analysis : Decarbonylation requires covalent integration of the boronic acid into the substrate. External addition disrupts Pd coordination geometry, preventing transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.